zinc;pentylbenzene;iodide

Organometallic Chemistry Cross-Coupling Physicochemical Property Differentiation

4-Pentylphenylzinc iodide (zinc;pentylbenzene;iodide) is a specialized arylzinc halide reagent, supplied as a 0.5 M solution in tetrahydrofuran, with the molecular formula C11H15IZn and a molecular weight of 339.53 g/mol. This compound belongs to the class of organozinc reagents widely employed in palladium- or nickel-catalyzed Negishi cross-coupling reactions for carbon–carbon bond formation, where the iodide variant has been shown to offer distinct kinetic advantages over other halides in oxidative coupling pathways.

Molecular Formula C11H15IZn
Molecular Weight 339.5 g/mol
Cat. No. B12105884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;pentylbenzene;iodide
Molecular FormulaC11H15IZn
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=[C-]C=C1.[Zn+2].[I-]
InChIInChI=1S/C11H15.HI.Zn/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1
InChIKeyGYZDXRPXHLCTGK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentylphenylzinc Iodide (CAS 308796-05-6): Organozinc Procurement & Differentiation Guide


4-Pentylphenylzinc iodide (zinc;pentylbenzene;iodide) is a specialized arylzinc halide reagent, supplied as a 0.5 M solution in tetrahydrofuran, with the molecular formula C11H15IZn and a molecular weight of 339.53 g/mol . This compound belongs to the class of organozinc reagents widely employed in palladium- or nickel-catalyzed Negishi cross-coupling reactions for carbon–carbon bond formation, where the iodide variant has been shown to offer distinct kinetic advantages over other halides in oxidative coupling pathways [1].

Why Generic Arylzinc Substitution Fails: The Case for 4-Pentylphenylzinc Iodide Differentiation


For procurement scientists, treating all arylzinc iodides as interchangeable risks compromising reaction outcomes. The para-pentyl chain on the phenyl ring of 4-pentylphenylzinc iodide introduces quantifiable differences in steric bulk and hydrophobicity compared to unsubstituted phenyl or shorter-chain alkyl analogs, directly impacting transmetalation rates, product solubility profiles, and the efficiency of subsequent synthetic steps in complex molecule construction [1]. Simply substituting a cheaper, less sterically demanding arylzinc reagent can lead to lower yields in sterically sensitive couplings or necessitate additional purification steps due to differing partition coefficients.

Quantitative Comparator Evidence: 4-Pentylphenylzinc Iodide vs. Closest Analogs


Enhanced Hydrophobicity: LogP Comparison vs. Phenylzinc Iodide

The calculated partition coefficient (LogP) for 4-pentylphenylzinc iodide is 4.10270, which is substantially higher than that of the core scaffold comparator, 4-(ethoxycarbonyl)phenylzinc iodide (LogP 2.5467), indicating a >1.5 log unit increase in lipophilicity attributable to the pentyl chain . This directly translates to improved solubility in nonpolar reaction media and altered phase-transfer behavior during aqueous workup.

Organometallic Chemistry Cross-Coupling Physicochemical Property Differentiation

Iodide-Derived Kinetic Advantage in Negishi Coupling

A structure-kinetic relationship study on phenylzinc reagents demonstrated that the reagent prepared from zinc iodide (ZnI2) afforded the highest reaction rate in palladium-catalyzed Negishi-type oxidative coupling, compared to those prepared from ZnBr2 or ZnCl2, with the rate enhancement correlated to a longer Zn–C bond distance [1]. The target compound, 4-pentylphenylzinc iodide, retains the iodide ligand, projecting this kinetic benefit onto a sterically differentiated aryl scaffold.

Catalysis Reaction Kinetics Negishi Coupling

Physical Property Differentiation: Solution Density & Boiling Point

The 0.5 M THF solution of 4-pentylphenylzinc iodide has a measured density of 0.99 g/mL at 25 °C [1], higher than that of an analogous phenylzinc iodide solution (0.966 g/mL) [2]. Its boiling point of 65 °C reflects the THF solvent, while the flash point of -17 °C requires standard air-sensitive handling, comparable to other organozinc halide solutions in THF.

Solution Handling Physical Chemistry Process Chemistry

Steric Bulk: Impact on Chemoselectivity in Cross-Coupling

Arylzinc reagents bearing electron-donating alkyl substituents have been shown to undergo competitive Friedel-Crafts-type (cine) substitution alongside ipso-coupling, a behavior not observed with unsubstituted phenylzinc reagents [1]. The pentyl group on 4-pentylphenylzinc iodide is a more potent electron-donating and sterically demanding substituent than methyl or ethyl, which is predicted to shift the ipso/cine selectivity ratio in favor of ipso-coupling for sterically accessible electrophiles, though quantitative selectivity data for the specific pentyl analog remains limited.

Steric Effects Chemoselectivity Arylzinc Reagents

Optimal Application Scenarios for 4-Pentylphenylzinc Iodide Based on Quantitative Evidence


Synthesis of Lipophilic Biaryl Scaffolds for Medicinal Chemistry Libraries

The high calculated logP (4.10) of the 4-pentylphenyl fragment, as established in Section 3, directly translates into enhanced lipophilicity of the final biaryl product. This makes the reagent particularly suitable for synthesizing compound libraries targeting hydrophobic enzyme pockets or for improving blood-brain barrier permeability parameters, where phenylzinc iodide (logP ~2.5 for functionalized analogs) would yield a less lipophilic scaffold [1].

High-Throughput Negishi Coupling Requiring Fast Transmetalation Kinetics

For automated parallel synthesis or flow chemistry platforms where reaction speed is paramount, the iodide ligand's kinetic advantage over bromide or chloride (Section 3, Evidence Item 2) positions 4-pentylphenylzinc iodide as the optimal aryl donor. The higher relative rate of iodide-derived organozinc reagents in Pd-catalyzed oxidative coupling directly supports shorter residence times and higher throughput [1].

Sterically Demanding or Electron-Rich Electrophile Coupling

When coupling with sterically bulky or electron-rich electrophiles, the electron-donating pentyl group promotes a stronger preference for ipso-coupling over the competing cine pathway (Section 3, Evidence Item 4). This mechanistic advantage reduces byproduct formation and simplifies purification, making the reagent a strategic choice for complex fragment coupling in total synthesis [1].

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